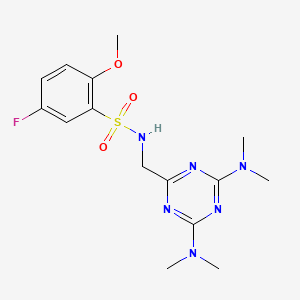

![molecular formula C10H16N6O2 B2361386 N-(2,2-dimetoxi-etil)-3-etil-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-amina CAS No. 899978-39-3](/img/structure/B2361386.png)

N-(2,2-dimetoxi-etil)-3-etil-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,2-dimethoxyethyl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine is a useful research compound. Its molecular formula is C10H16N6O2 and its molecular weight is 252.278. The purity is usually 95%.

BenchChem offers high-quality N-(2,2-dimethoxyethyl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,2-dimethoxyethyl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Las investigaciones indican que los derivados de esta estructura poseen una prometedora actividad anticancerígena. Pueden inhibir el crecimiento tumoral al dirigirse a vías celulares específicas o receptores involucrados en la progresión del cáncer .

Propiedades Anticancerígenas

Los estudios de farmacocinética in silico y de modelado molecular también han proporcionado información sobre su comportamiento en sistemas biológicos. Los investigadores continúan explorando estos compuestos para el diseño racional de fármacos y el tratamiento multifuncional de enfermedades . ¡Esté atento a los futuros desarrollos en este emocionante campo! 🌟

Mecanismo De Acción

Target of Action

Similar compounds with a pyrimidine scaffold have been found to target cancer cells . Pyrimidine derivatives have been developed for their anticancer activity .

Mode of Action

It’s known that pyrimidine derivatives can interact with dna and rna due to their structural resemblance with the nucleotide base pair . This interaction can disrupt the normal functioning of cancer cells .

Biochemical Pathways

Pyrimidine derivatives are known to affect various biological procedures and play a vital role in cancer pathogenesis .

Result of Action

Similar compounds have shown significant inhibitory activity against cancer cell lines .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of N-(2,2-dimethoxyethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine are largely determined by its interactions with various biomolecules. It has been found to inhibit the activity of CDK2, a protein kinase that plays a crucial role in cell cycle regulation . This suggests that the compound may interact with enzymes and proteins involved in cell cycle control .

Cellular Effects

N-(2,2-dimethoxyethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit the growth of several cancer cell lines, including MCF-7 and HCT-116 . This suggests that the compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(2,2-dimethoxyethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is thought to involve its interaction with CDK2 . By inhibiting CDK2, the compound may affect the cell cycle, leading to alterations in gene expression and potentially inducing apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

Given its inhibitory effects on CDK2, it is likely that the compound’s effects may vary over time, depending on factors such as its stability, degradation, and long-term effects on cellular function .

Propiedades

IUPAC Name |

N-(2,2-dimethoxyethyl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N6O2/c1-4-16-10-8(14-15-16)9(12-6-13-10)11-5-7(17-2)18-3/h6-7H,4-5H2,1-3H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZWUUTDNVKNFSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC=NC(=C2N=N1)NCC(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-Hydroxyethyl)piperazin-1-yl]-5-nitrobenzonitrile](/img/structure/B2361303.png)

![N-[[4-ethyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2361308.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2361309.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-fluorobenzoate](/img/structure/B2361311.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[4-[(2-methylpropan-2-yl)oxy]anilino]acetamide](/img/structure/B2361313.png)

![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2361319.png)

![[2-(Ethylthio)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B2361322.png)

![(E)-methoxy({4-[4-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)amine](/img/structure/B2361326.png)